molecular formula C21H18F2N2O2 B608603 Lji308 CAS No. 1627709-94-7

Lji308

货号: B608603
CAS 编号: 1627709-94-7
分子量: 368.3838
InChI 键: YUYJEQHNWKQNBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LJI308 是一种有效的核糖体 S6 激酶 (RSK) 家族抑制剂,专门针对 RSK1、RSK2 和 RSK3。它在克服化学耐药方面显示出巨大潜力,通过消除癌干细胞,特别是在三阴性乳腺癌中 .

作用机制

LJI308 通过抑制核糖体 S6 激酶家族的活性来发挥其作用。它与 RSK 的 N 端激酶结构域的 ATP 结合位点结合,阻止了对下游靶标(如 Y 盒结合蛋白-1 (YB-1))的磷酸化。这种抑制导致癌细胞生长和增殖的抑制,特别是在三阴性乳腺癌细胞中 .

生化分析

Biochemical Properties

LJI308 functions as a selective inhibitor of the ribosomal S6 kinase family, specifically targeting RSK1, RSK2, and RSK3 with high potency. The compound inhibits the phosphorylation of RSK at threonine 359 and serine 363, as well as the phosphorylation of the Y-box binding protein-1 (YB-1) at serine 102 . These interactions are critical for the regulation of cell survival and proliferation, making this compound a valuable tool in biochemical research and potential therapeutic applications .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly in cancer cells. In triple-negative breast cancer cells, this compound induces apoptosis and inhibits cell growth both in two-dimensional and three-dimensional cultures . The compound specifically targets cancer stem cells, which are often resistant to conventional chemotherapy, thereby reducing tumor growth and dissemination . Additionally, this compound has minimal effects on non-tumorigenic cells, highlighting its selectivity and potential for targeted therapy .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of ribosomal S6 kinase activity, which in turn affects multiple downstream signaling pathways. By preventing the phosphorylation of RSK and YB-1, this compound disrupts the regulation of gene expression and cell survival pathways . This inhibition leads to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s selectivity for RSK family kinases is attributed to its binding interactions with the ATP-binding site of the RSK2 N-terminal kinase domain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability and sustained inhibitory activity in vitro, maintaining its effectiveness in inhibiting RSK phosphorylation and inducing apoptosis in cancer cells . Long-term studies have shown that this compound can effectively reduce tumor growth and prevent relapse in in vivo models, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell survival and proliferation. The compound interacts with enzymes and cofactors involved in the phosphorylation of RSK and YB-1, thereby modulating metabolic flux and metabolite levels . These interactions are critical for the compound’s ability to induce apoptosis and inhibit tumor growth .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which are essential for its activity and function . This compound’s ability to selectively target cancer cells while sparing non-tumorigenic cells is partly attributed to its transport and distribution mechanisms .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound effectively inhibits RSK activity and induces apoptosis in cancer cells .

准备方法

LJI308,化学名为 2,6-二氟-4-(4-(4-吗啉基苯基)吡啶-3-基)苯酚,可以通过一系列有机反应合成反应条件通常需要使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .

化学反应分析

LJI308 经历各种化学反应,包括:

    氧化: 此反应可通过过氧化氢或高锰酸钾等氧化剂促进。

    还原: 硼氢化钠等还原剂可用于还原化合物中特定的官能团。

    取代: 卤化和硝化反应可以在受控条件下使用氯或硝酸等试剂进行。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能导致羟基化衍生物的形成,而还原可以产生胺衍生物 .

科学研究应用

Targeting Triple-Negative Breast Cancer (TNBC)

LJI308 has been extensively studied for its effects on TNBC, a subtype characterized by high rates of recurrence and resistance to conventional chemotherapy. Research indicates that this compound effectively targets cancer stem cells within TNBC populations, which are often responsible for tumor relapse .

  • Case Study: TNBC Cell Lines
    In experiments with HTRY-LT cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 90%) over a period of 4 to 8 days, demonstrating its efficacy against aggressive cancer types .
Cell Line Concentration (μM) Viability Reduction (%) Notes
HTRY-LT1-10Up to 90Induces apoptosis
MDA-MB-2311-10Significant reductionTargets CSCs effectively

Overcoming Chemoresistance

One of the critical challenges in treating cancers like TNBC is the presence of chemoresistant cancer stem cells. This compound has shown promise in overcoming this resistance by effectively eradicating these cells when used alone or in combination with traditional chemotherapy agents .

  • Study Findings
    In studies assessing the sensitivity of CD44+/CD49f+ TNBC cells compared to their counterparts, this compound demonstrated superior efficacy in reducing the viability of these resistant populations when combined with standard chemotherapeutics .

Broader Implications in Oncology

Beyond TNBC, this compound's inhibition of RSK pathways suggests potential applications in other cancers where RSK plays a pivotal role. For instance:

  • Acute Myeloid Leukemia (AML) : Inhibition of RSK has been shown to affect FLT3-ITD acute myeloid leukemia cell lines, indicating that this compound may also be effective against this type of leukemia .
  • Combination Therapies : The ability to enhance the effectiveness of existing chemotherapy regimens positions this compound as a valuable candidate for combination therapies aimed at improving patient outcomes across various malignancies.

相似化合物的比较

LJI308 与其他 RSK 抑制剂(如 BI-D1870 和木犀草素)进行比较。虽然所有这些化合物都靶向 RSK 途径,但 this compound 对 RSK1、RSK2 和 RSK3 显示出更高的效力和选择性。此外,this compound 特别针对癌干细胞,使其成为克服癌症治疗中化学耐药的独特且有希望的候选者 .

类似的化合物包括:

生物活性

LJI308 is a potent pan-ribosomal S6 protein kinase (RSK) inhibitor, recognized for its selective action against various RSK isoforms. This compound has gained attention in cancer research, particularly for its role in inhibiting the growth of triple-negative breast cancer (TNBC) and its potential to overcome chemoresistance by targeting cancer stem cells (CSCs).

Chemical Profile

  • Chemical Name : 2,6-Difluoro-4-[4-[4-(4-morpholinyl)phenyl]-3-pyridinyl]phenol
  • Molecular Weight : 368.38 g/mol
  • Purity : ≥98%
  • IC50 Values : 4 to 13 nM (indicates high potency against RSK) .

This compound functions primarily by inhibiting the phosphorylation of Y-box binding protein 1 (YB-1), a transcription factor associated with tumor growth and drug resistance. The inhibition of YB-1 phosphorylation disrupts its role in promoting cancer cell proliferation and survival, particularly in TNBC cells, which are notoriously difficult to treat due to their aggressive nature and high recurrence rates .

Triple-Negative Breast Cancer

Research indicates that this compound effectively suppresses the growth of TNBC cell lines. A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 90%) in transformed TNBC cells while sparing non-tumorigenic mammary epithelial cells . The compound's efficacy was attributed to its ability to induce apoptosis, as evidenced by an increase in annexin V-positive apoptotic cells following treatment.

Cancer Stem Cells Targeting

This compound shows promise in targeting CSC populations within tumors. In experimental models, this compound not only reduced bulk tumor cell viability but also effectively targeted CSCs, which are often resistant to conventional therapies. This dual action suggests that this compound could be pivotal in preventing tumor recurrence by eradicating both differentiated cancer cells and their stem-like counterparts .

Comparative Efficacy with Other RSK Inhibitors

In studies comparing this compound with other RSK inhibitors like BI-D1870 and luteolin, this compound exhibited superior selectivity and potency. For instance, it demonstrated a more pronounced effect on CSC viability compared to traditional chemotherapeutics, highlighting its potential as a "silver bullet" for TNBC treatment .

Case Study: Inhibition of YB-1 Phosphorylation

In vitro experiments showed that pretreatment with this compound significantly inhibited ionizing radiation-induced phosphorylation of YB-1 across various breast cancer cell lines. This finding underscores the compound's role in modulating stress response pathways critical for tumor survival .

Research Findings on Immune Response Modulation

This compound has been observed to influence immune response pathways. In melanoma models, it induced the expression of antigen presentation genes such as HLA-DQA2 and CD74, suggesting a potential role in enhancing anti-tumor immunity when used alongside other therapeutic modalities .

Summary of Key Research Findings

StudyFocusFindings
Jain et al., 2015RSK InhibitionIdentified this compound as a potent RSK inhibitor with high selectivity .
Davies et al., 2015CSC TargetingDemonstrated that this compound effectively targets CSCs in TNBC models .
Aronchik et al., 2014Tumor GrowthShowed significant suppression of tumor growth in various cancer types .

属性

IUPAC Name

2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYJEQHNWKQNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。